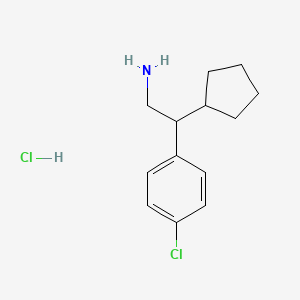

2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride is a chemical compound that features a chlorophenyl group and a cyclopentyl group attached to an ethanamine backbone

Méthodes De Préparation

The synthesis of 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride typically involves several steps. One common synthetic route includes the following steps:

Formation of the Intermediate: The reaction begins with the formation of an intermediate compound, often through the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide.

Reduction: The intermediate is then subjected to reduction, typically using a reducing agent like sodium borohydride, to yield the corresponding alcohol.

Amination: The alcohol is then converted to the amine through an amination reaction, often using ammonia or an amine source under suitable conditions.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free amine.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has garnered attention in medicinal chemistry due to its potential pharmacological properties. It serves as a precursor for synthesizing various therapeutic agents, particularly those targeting neurodegenerative diseases and psychiatric disorders.

- Neuroprotective Properties : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating conditions such as depression and pain .

Biological Studies

In biological research, this compound is utilized to investigate its effects on cellular processes and interactions with biological targets. Preliminary data suggest it may interact with neurotransmitter receptors, including serotonin and dopamine receptors, indicating its potential as a psychoactive agent.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for therapeutic agents; potential neuroprotective properties |

| Biological Studies | Investigating cellular interactions; neurotransmitter receptor binding |

| Industrial Applications | Intermediate in the synthesis of other chemical compounds |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of arylcycloalkylamine derivatives (including this compound) on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .

- Binding Affinity Studies : Research focusing on the binding affinity of this compound to serotonin receptors demonstrated promising results, indicating that it could serve as a lead compound for developing new antidepressants.

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride can be compared with similar compounds such as:

2-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride: This compound has a similar structure but with a methyl group instead of a cyclopentyl group, leading to different chemical and biological properties.

2-(4-Chlorophenyl)-2-ethylbutan-1-amine hydrochloride: Another structurally related compound with an ethylbutyl group, which may exhibit different reactivity and applications.

Activité Biologique

2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article reviews the current understanding of its mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopentyl group attached to a phenyl ring substituted with a chlorine atom. Its chemical formula is C12H16ClN, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

Research indicates that this compound interacts with several biological targets:

- Monoamine Transporters : The compound exhibits affinity for serotonin and norepinephrine transporters, suggesting potential antidepressant properties.

- Receptor Modulation : It may act as a modulator of certain neurotransmitter receptors, influencing mood and anxiety pathways.

Antidepressant Effects

Studies show that the compound demonstrates significant antidepressant-like effects in animal models. Its ability to inhibit the reuptake of serotonin and norepinephrine correlates with increased levels of these neurotransmitters in synaptic clefts, promoting mood elevation.

Anticancer Potential

Recent investigations highlight the compound's potential in oncology:

- Cell Proliferation Inhibition : In vitro studies reveal that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancers.

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Comparative Analysis with Similar Compounds

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depression-like behaviors compared to control groups. The results indicated an increase in serotonin levels within the brain, supporting its role as a serotonin reuptake inhibitor.

Case Study 2: Cancer Cell Line Studies

In vitro assays using MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-2-cyclopentylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN.ClH/c14-12-7-5-11(6-8-12)13(9-15)10-3-1-2-4-10;/h5-8,10,13H,1-4,9,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTSBBZFHPZMDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CN)C2=CC=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.